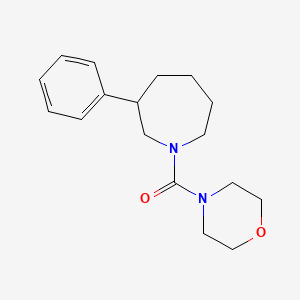

Morpholino(3-phenylazepan-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Morpholino(3-phenylazepan-1-yl)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring attached to a 3-phenylazepane moiety through a methanone linkage, making it a versatile molecule for research and industrial purposes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(3-phenylazepan-1-yl)methanone typically involves the reaction of morpholine with 3-phenylazepan-1-one under specific conditions. The process may include:

Starting Materials: Morpholine and 3-phenylazepan-1-one.

Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst like triethylamine.

Procedure: The reactants are mixed and stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques like recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This may involve:

Batch or Continuous Flow Reactors: To ensure consistent quality and scalability.

Automation: Use of automated systems to control reaction parameters precisely.

Purification: Advanced purification methods like high-performance liquid chromatography (HPLC) to achieve high purity levels.

Analyse Des Réactions Chimiques

Types of Reactions

Morpholino(3-phenylazepan-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May yield morpholino(3-phenylazepan-1-yl)methanol.

Reduction: Can produce morpholino(3-phenylazepan-1-yl)methane.

Substitution: Results in various substituted morpholino derivatives.

Applications De Recherche Scientifique

Morpholino(3-phenylazepan-1-yl)methanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for potential therapeutic uses, including as an anti-cancer or anti-microbial agent.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which Morpholino(3-phenylazepan-1-yl)methanone exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological outcomes. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparaison Avec Des Composés Similaires

Similar Compounds

Morpholino(3-phenylpiperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of an azepane ring.

Morpholino(3-phenylpyrrolidin-1-yl)methanone: Contains a pyrrolidine ring, offering different chemical properties.

Uniqueness

Morpholino(3-phenylazepan-1-yl)methanone is unique due to its azepane ring, which provides distinct steric and electronic properties compared to its analogs. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Activité Biologique

Morpholino(3-phenylazepan-1-yl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Overview of Morpholino Compounds

Morpholinos are synthetic oligonucleotides that have been widely used in molecular biology and therapeutic applications. They function primarily by binding to RNA, thereby blocking ribosome assembly, altering splicing, and inhibiting microRNA activity . The unique structure of morpholinos allows them to be highly specific and effective in modulating gene expression.

The biological activity of this compound can be attributed to several mechanisms:

- Ribosomal Blocking : By binding to mRNA, morpholinos can prevent the translation of specific proteins, which is crucial in the context of diseases where certain proteins contribute to pathology.

- Splice Modulation : Morpholinos can interfere with splicing processes by binding to splice junctions, which may lead to the production of functional protein isoforms that are otherwise not produced due to splicing errors.

- MicroRNA Inhibition : They can also inhibit the maturation and activity of microRNAs, which play significant roles in post-transcriptional regulation of gene expression .

Therapeutic Applications

Morpholino compounds have been explored for various therapeutic applications, particularly in genetic disorders and cancer treatment. The modulation of the hedgehog signaling pathway is one area where this compound may have potential benefits. This pathway is critical for cell proliferation and differentiation, and its aberrant activation is associated with several cancers .

Case Studies

- Spinal Muscular Atrophy (SMA) : Research has demonstrated that morpholino-based antisense oligonucleotides can enhance the expression of survival motor neuron (SMN) proteins in SMA models. For instance, a specific morpholino targeting the SMN2 gene showed a significant increase in lifespan and body weight in treated mice .

- Cancer Therapeutics : A study on azaindole-based compounds indicated that similar morpholino structures could induce a novel form of cell death known as methuosis in various cancer cell lines. This non-apoptotic cell death mechanism presents a promising avenue for cancer treatment without the typical side effects associated with traditional therapies .

Table 1: Summary of Biological Activities

Table 2: Case Study Outcomes

Research Findings

Recent studies have highlighted the versatility and efficacy of this compound in various biological contexts:

- Efficacy in Gene Therapy : Morpholinos have shown promise in gene therapy applications, particularly for genetic disorders like SMA where they can effectively modify splicing events to produce functional proteins .

- Potential in Oncology : The ability to induce non-apoptotic cell death mechanisms opens new therapeutic strategies for cancer treatment, potentially minimizing side effects compared to conventional chemotherapy .

Propriétés

IUPAC Name |

morpholin-4-yl-(3-phenylazepan-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c20-17(18-10-12-21-13-11-18)19-9-5-4-8-16(14-19)15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELGOKLKVRZENO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.